molecular formula C5H2Cl2FN B057959 2,3-Dichloro-5-fluoropyridine CAS No. 185985-40-4

2,3-Dichloro-5-fluoropyridine

Cat. No. B057959
Key on ui cas rn: 185985-40-4
M. Wt: 165.98 g/mol
InChI Key: YIYIQENCPIISLL-UHFFFAOYSA-N
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Patent
US05922732

Procedure details

5-Amino-2,3-dichloropyridine (0.80 g) in dichloromethane (10 ml) was added to boron trifluoride etherate (0.92 ml) at -15° C. under nitrogen. Dichloromethane (15 ml) was added followed by t-butylnitrite (0.71 ml) in dichloromethane (5 ml). After 15 minutes the mixture was allowed to warm to -5° C. over 20 minutes. Hexane was added and the resulting solid was filtered, air-dried and washed with ether and stored at approximately -20° C. overnight. The solid was then heated until gas evolution had ceased and the product kugelrohr distilled to give 2,3-dichloro-5-fluoropyridine (0.104 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([Cl:8])=[N:6][CH:7]=1.B(F)(F)[F:11].CCOCC.C(ON=O)(C)(C)C.CCCCCC>ClCCl>[Cl:8][C:5]1[C:4]([Cl:9])=[CH:3][C:2]([F:11])=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
0.92 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.71 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
air-dried
WASH
Type
WASH
Details
washed with ether
WAIT
Type
WAIT
Details
stored at approximately -20° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated until gas evolution
DISTILLATION
Type
DISTILLATION
Details
the product kugelrohr distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.104 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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